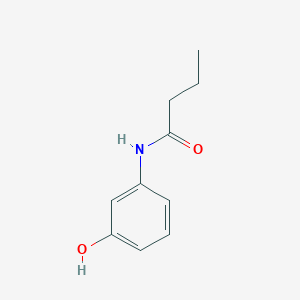

N-(3-hydroxyphenyl)butanamide

Descripción general

Descripción

N-(3-hydroxyphenyl)butanamide is an organic compound with the molecular formula C10H13NO2 It is a member of the amide family, characterized by the presence of a hydroxyl group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(3-hydroxyphenyl)butanamide can be synthesized through several methods. One common approach involves the reaction of valeric anhydride with 3-aminophenol. The reaction is typically carried out in tetrahydrofuran at temperatures ranging from 0 to 20°C for approximately 21 hours . Another method involves the reaction of 3-chloronitrobenzene with butanoyl chloride to form 3-chloro-4-hydroxybutanoyl chloride, which is then reacted with aniline to produce N-(3-chloro-4-hydroxybutanoyl)aniline. This intermediate is subsequently reduced using copper powder and sodium dithionite to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-hydroxyphenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(3-oxophenyl)butanamide.

Reduction: The amide group can be reduced to form the corresponding amine, N-(3-hydroxyphenyl)butanamine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: N-(3-oxophenyl)butanamide

Reduction: N-(3-hydroxyphenyl)butanamine

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(3-hydroxyphenyl)butanamide has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus. The design of these derivatives is often aimed at enhancing their efficacy as antibacterial agents by modifying their chemical structure to improve bioactivity and reduce toxicity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Bacteria | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | |

| 4-Hydroxy-N-(2-hydroxyethyl)butanamides | E. coli | 64 |

Anti-inflammatory Applications

The compound's structural features suggest potential anti-inflammatory properties. Research indicates that compounds with similar hydroxyl and amide functionalities can modulate inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .

Fluorescent Probes

This compound derivatives have been utilized as fluorescent probes in cellular imaging studies. For instance, a derivative was developed to detect hydrogen peroxide levels in living cells, demonstrating its utility in monitoring oxidative stress within biological systems . This application underscores the compound's relevance in biochemical research and diagnostics.

Table 2: Fluorescent Probes Derived from this compound

| Probe Name | Application | Detection Method | Reference |

|---|---|---|---|

| Hydroxylated naphthalene derivative | Cellular imaging | Two-photon microscopy | |

| N-(3-hydroxyphenyl)-based sensor | Detection of H2O2 | Fluorescence intensity |

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced mechanical and thermal properties. The compound acts as a plasticizer or cross-linking agent, improving the material's flexibility and durability .

Table 3: Properties of Polymers Incorporating this compound

| Polymer Type | Property Enhanced | Measurement Method | Reference |

|---|---|---|---|

| Polyurethane | Flexibility | Tensile strength testing | |

| Epoxy resin | Thermal stability | Differential scanning calorimetry (DSC) |

Synthesis and Evaluation

A notable case study involved synthesizing various derivatives of this compound to evaluate their pharmacological profiles. The study highlighted the importance of structural modifications in enhancing the bioactivity of these compounds against specific pathogens .

Clinical Implications

Another study focused on the clinical implications of using this compound derivatives in treating infections caused by antibiotic-resistant bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antimicrobial therapies .

Mecanismo De Acción

The mechanism of action of N-(3-hydroxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Actividad Biológica

N-(3-hydroxyphenyl)butanamide, with the molecular formula CHNO, is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The presence of the hydroxy group enhances its ability to form hydrogen bonds with microbial targets, which may inhibit their growth. Studies have shown that this compound can effectively combat various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . It has been observed to modulate cytokine production, specifically reducing levels of pro-inflammatory cytokines such as IL-1β and IL-6. This modulation suggests a mechanism where this compound could be beneficial in managing inflammatory diseases.

The biological activity of this compound is largely attributed to its structural features:

- Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules, influencing enzyme activities and receptor interactions.

- Amide Group : Participates in hydrogen bonding and can stabilize interactions with biological targets .

Synthesis

This compound can be synthesized through various methods. A common synthetic route involves the reaction of valeric anhydride with 3-aminophenol in tetrahydrofuran at controlled temperatures. The following table summarizes key synthetic methods:

| Method | Reagents | Conditions |

|---|---|---|

| Reaction with Valeric Anhydride | 3-Aminophenol | Tetrahydrofuran, 0-20°C, ~21 hours |

| Oxidation | Potassium permanganate (KMnO) | Acidic conditions |

| Reduction | Lithium aluminum hydride (LiAlH) | Standard reduction conditions |

Study on Antimicrobial Efficacy

A study conducted by researchers examined the antimicrobial effects of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.

Anti-inflammatory Activity Assessment

Another study investigated the anti-inflammatory effects of the compound in a murine model of inflammation. The administration of this compound resulted in a marked decrease in swelling and inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Propiedades

IUPAC Name |

N-(3-hydroxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-4-10(13)11-8-5-3-6-9(12)7-8/h3,5-7,12H,2,4H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRBYRAQTPTELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175891 | |

| Record name | Butyranilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21556-79-6 | |

| Record name | Butyranilide, 3'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021556796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyranilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.